![molecular formula C7H3Cl2N3O B2499989 5,7-二氯吡啶并[3,4-d]吡嗪-4(3H)-酮 CAS No. 1390656-66-2](/img/structure/B2499989.png)

5,7-二氯吡啶并[3,4-d]吡嗪-4(3H)-酮

描述

The compound 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a derivative of the pyridazinone family, which is characterized by a pyridazine ring fused with a pyridine ring. The chloro substituents at the 5 and 7 positions indicate the presence of chlorine atoms which can influence the chemical reactivity and physical properties of the compound. Although the specific compound is not directly studied in the provided papers, related compounds such as 4,5-dichloropyridazin-3-(2H)-one and chloropyrido[2,3-d]pyridazines have been synthesized and characterized, providing insights into the chemical behavior of chlorinated pyridazinones.

Synthesis Analysis

The synthesis of chlorinated pyridazinones can be achieved through various methods. For instance, the synthesis of 5- and 8-chloropyrido[2,3-d]pyridazine involves dehydrazination of chlorohydrazino-pyrido[2,3-d]pyridazines . This suggests that a similar approach could be used to synthesize 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, with appropriate modifications to the starting materials and reaction conditions to target the 3,4-d pyridazine ring system.

Molecular Structure Analysis

The molecular structure of chlorinated pyridazinones is characterized by the presence of a pyridazine ring fused to another aromatic ring. The crystal structure of a related compound, 4,5-dichloropyridazin-3-(2H)-one, has been determined using crystallographic techniques and further analyzed using Density Functional Theory (DFT) calculations . These studies provide a basis for understanding the molecular geometry, electronic structure, and vibrational frequencies of chlorinated pyridazinones, which can be extrapolated to the 5,7-dichloro derivative.

Chemical Reactions Analysis

Chlorinated pyridazinones undergo various nucleophilic reactions due to the presence of chlorine atoms, which are good leaving groups. The reactivity of 5- and 8-chloropyrido[2,3-d]pyridazine has been explored, and cyclization reactions have led to the formation of new heterocyclic compounds . This indicates that 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one could also participate in similar reactions, potentially leading to a variety of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridazinones are influenced by their molecular structure. The crystallographic data of 4,5-dichloropyridazin-3-(2H)-one reveals a monoclinic space group with specific cell parameters and a density of 1.808 g/cm³ . Quantum chemical calculations provide additional information on the electronic properties, such as the energy gap, electronegativity, hardness, and softness . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

科学研究应用

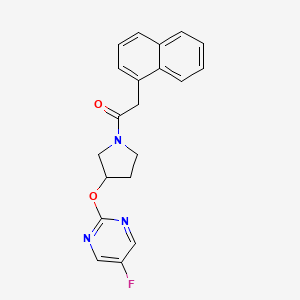

抗癌活性和分子对接研究

5,7-二氯吡啶并[3,4-d]吡啶嗪-4(3H)-酮衍生物已被研究其潜在的抗癌活性。Mehvish和Kumar (2022)的研究合成了一系列3(2h)-酮吡啶嗪衍生物,展示了体外抗氧化活性和潜在的抗癌效果。这些衍生物使用分子对接软件进行分析,表明它们与细胞周期依赖性激酶和DNA的相互作用,这在癌症研究中具有重要意义(Mehvish & Kumar, 2022)。

合成和结构测定

化合物的结构性质和合成方法对于理解其应用至关重要。Hassan和Fahmy (1988)探讨了相关吡啶嗪化合物的合成,揭示了5,7-二氯吡啶并[3,4-d]吡啶嗪-4(3H)-酮的化学性质和潜在应用(Hassan & Fahmy, 1988)。

官能化吡啶嗪阵列

Helm,Plant和Harrity (2006)展示了3,6-二氯-1H-吡啶嗪-4-酮在合成官能化吡啶嗪阵列中的应用。这突显了该化合物作为化学合成中的多功能中间体的作用,可能导致各种生物活性化合物(Helm, Plant, & Harrity, 2006)。

除草剂研究

在农业领域,吡啶嗪衍生物已被研究其除草性能。Hilton等人(1969)研究了取代吡啶嗪化合物作为除草剂的作用方式,为其潜在的农业应用提供了见解(Hilton et al., 1969)。

抑制血小板聚集

Monge等人(1991)探讨了吡啶嗪衍生物的合成和研究作为抑制血小板聚集和正性肌力药物的作用。这项研究强调了这些化合物在心血管疾病中的潜在治疗应用(Monge et al., 1991)。

安全和危害

Safety data sheets (MSDS) can be found here .

Future Directions

Research on 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one could explore its potential applications in drug development, materials science, or other fields. Investigating its biological activity and optimizing its synthesis could lead to novel applications .

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

Similar compounds that inhibit cdk2 have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

属性

IUPAC Name |

5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-4-1-3-2-10-12-7(13)5(3)6(9)11-4/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWMBTIYXMTKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)

![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)